4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound featuring multiple functional groups, including pyrrolidine, triazine, hydrazine, methoxy, and nitrobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with pyrrolidine under controlled conditions.
Hydrazine Functionalization: The triazine core is then functionalized with hydrazine to introduce the hydrazine moiety.
Coupling with Methoxyphenyl and Nitrobenzoate: The final step involves coupling the functionalized triazine with methoxyphenyl and nitrobenzoate groups using appropriate coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its functional groups allow for the creation of novel materials with unique properties, such as enhanced conductivity or stability.
Chemical Research: The compound can be used as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and chemical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE: shares similarities with other triazine-based compounds, such as:
Uniqueness
The uniqueness of 4-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C26H28N8O5 |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H28N8O5/c1-38-22-16-18(6-11-21(22)39-23(35)19-7-9-20(10-8-19)34(36)37)17-27-31-24-28-25(32-12-2-3-13-32)30-26(29-24)33-14-4-5-15-33/h6-11,16-17H,2-5,12-15H2,1H3,(H,28,29,30,31)/b27-17+ |
InChI Key |
XTLASCOOXRKUFG-WPWMEQJKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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